molecular formula C18H14O5 B2447841 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one CAS No. 859134-55-7

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one

Cat. No.: B2447841
CAS No.: 859134-55-7
M. Wt: 310.305
InChI Key: RTZCFHLLJRGSOP-PXNMLYILSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step often involves cyclization reactions using appropriate starting materials under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: These functional groups can be introduced through alkylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the formation of the dioxole ring, which can be achieved through cyclization reactions involving catechol derivatives.

    Final Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the benzofuran core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with a benzofuran core structure, such as 2-methylbenzofuran and 2-phenylbenzofuran.

    Benzo[d][1,3]dioxole Derivatives: Compounds with a benzo[d][1,3]dioxole moiety, such as piperonyl butoxide and safrole.

Uniqueness

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is unique due to the combination of its benzofuran and benzo[d][1,3]dioxole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-methoxy-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-10-13(20-2)6-4-12-17(19)16(23-18(10)12)8-11-3-5-14-15(7-11)22-9-21-14/h3-8H,9H2,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZCFHLLJRGSOP-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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